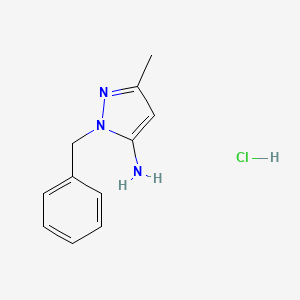

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is used for research purposes .

Synthesis Analysis

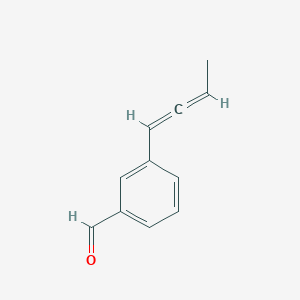

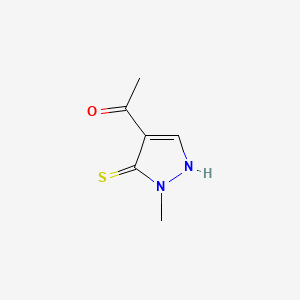

The synthesis of pyrazole compounds, such as 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

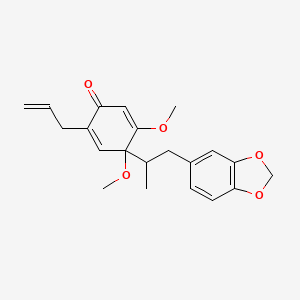

The molecular structure of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride consists of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyrazole compounds, including 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo palladium-catalyzed coupling with aryl triflates .Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride has a molecular weight of 187.24 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Pharmaceuticals

The pyrazole core of this compound has found applications in the pharmaceutical industry . Pyrazole derivatives have been known to exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .

Agrochemicals

This compound is an important raw material and intermediate used in the synthesis of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area.

Dyestuff

It is also used in the dyestuff industry . Dyestuffs are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Reference Standards in Pharmacopeia

This compound is used as a reference standard in the United States Pharmacopeia . Reference standards are used to measure the identity, strength, quality, and purity of substances and to ensure their safe and effective use.

Organic Synthesis

This compound is an important intermediate used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Mechanism of Action

Target of Action

It is known that 5-amino-pyrazoles, a class to which this compound belongs, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that the amino group in 1-methyl-5-amino-pyrazole, a related compound, has significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to yield derivative pyrazole compounds .

Biochemical Pathways

It’s known that 5-amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic compounds .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

2-benzyl-5-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10;/h2-7H,8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTOXGHMVJAXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)

![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)

![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)